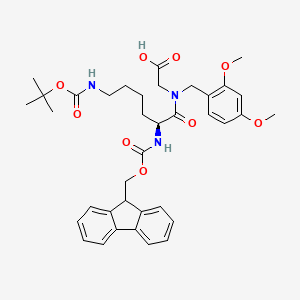

Fmoc-L-Lys(Boc)-DmbGly-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Fmoc-L-Lys(Boc)-DmbGly-OH” is a derivative of the amino acid lysine, used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .

Synthesis Analysis

Fmoc-L-Lys(Boc)-DmbGly-OH can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .Molecular Structure Analysis

The molecular formula of Fmoc-L-Lys(Boc)-DmbGly-OH is C26H32N2O6 . It has a molecular weight of 468.54 g/mol .Chemical Reactions Analysis

Fmoc-L-Lys(Boc)-DmbGly-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Physical And Chemical Properties Analysis

Fmoc-L-Lys(Boc)-DmbGly-OH is a solid substance . It has an optical activity of [α]20/D -12±1°, c = 1% in DMF . It is clearly soluble when 1 mmole is dissolved in 2 ml DMF .Scientific Research Applications

Organogel Formation

Fmoc-L-Lys(Boc)-DmbGly-OH: compounds have been utilized in the synthesis of organogelators. These organogelators can form stable thermo-reversible organogels in various solvents, including alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) ranges from 1% to 4% (mass fraction), indicating their efficiency in gel formation. These gels have potential applications in creating 3D structures for tissue engineering and as matrices for drug delivery systems.

Self-Assembly into Nanostructures

The ability of Fmoc-L-Lys(Boc)-DmbGly-OH derivatives to self-assemble into nanostructures such as nanofibers, nanoribbons, or nanotubes has been observed through transmission electron microscopy (TEM) and scanning electron microscopy (SEM) . This property is significant for the development of nanomaterials used in medical imaging, sensors, and as components in nanoelectronics.

Rheological Properties

The rheological properties of gels formed by Fmoc-L-Lys(Boc)-DmbGly-OH derivatives are noteworthy. The storage modulus of these gels is higher than the loss modulus, and the complex viscosity decreases linearly with increasing scanning frequency . These characteristics are essential for applications that require materials with specific viscoelastic properties, such as in the manufacturing of soft robotics and dynamic tissue scaffolds.

Fluorescence Spectroscopy

Fmoc-L-Lys(Boc)-DmbGly-OH: compounds exhibit interesting fluorescence properties. The fluorescence spectrum shows red-shifted emission peaks and intensity variations as a function of concentration, indicating π-π stacking interactions and the formation of J-type aggregates . This feature can be exploited in the design of fluorescent probes for biological imaging and diagnostics.

Solid-Phase Peptide Synthesis

The compound is used in the solid-phase synthesis of peptides, such as the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This application is crucial in the field of medicinal chemistry for the development of new pharmaceuticals.

Hydrogel-Based Biomedical Applications

Fmoc-L-Lys(Boc)-DmbGly-OH: derivatives are key in forming self-supporting hydrogels with potential biomedical applications . These hydrogels can be used for drug delivery, as diagnostic tools for imaging, and in biotechnological applications, offering a biocompatible platform for various therapeutic interventions.

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .

Result of Action

The result of the action of Fmoc-L-Lys(Boc)-DmbGly-OH is the successful synthesis of peptides with the desired sequence

Action Environment

The action of Fmoc-L-Lys(Boc)-DmbGly-OH is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .

Safety and Hazards

properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWNZVPWGGHTFU-HKBQPEDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Boc)-DmbGly-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)